molecular formula C18H17N5O3 B2638590 11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one CAS No. 861209-59-8

11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one

Cat. No. B2638590
CAS RN: 861209-59-8
M. Wt: 351.366
InChI Key: PKHANAXIEVXFMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel series of compounds similar to the one were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

One-pot Synthesis and Antioxidant Activity

A series of novel pyrimido[4,5-c]isoquinolines and 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinolines were synthesized through one-pot methods. These compounds demonstrated significant antioxidant activity, with some showing potent activity comparable to the standard drug Trolox (S. Narsimha, K. Battula, V. Nagavelli, 2018).

Reaction with Dimethyl Acetylenedicarboxylate

The interaction between triazolobenzopyridinium and triazolothiazolium ylides with dimethyl acetylenedicarboxylate resulted in the formation of compounds like dimethyl pyrrolo[1,2-a]quinoline-1,2-dicarboxylate and others, highlighting the chemical reactivity of these structures (B. Abarca, R. Ballesteros, N. Houari, Aldelouahid Samadi, 1998).

Neurotropic Activity

New heterosystems based on condensed pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidines and others were synthesized, with investigations into their neurotropic activities, providing insights into potential therapeutic applications (Е. Г. Пароникян et al., 2012).

Antimicrobial Activity

Chalcones incorporating isoquinoline moiety demonstrated antimicrobial activity against various bacteria and fungi, with some compounds showing competitive activities to standard drugs. This suggests potential applications in combating microbial resistance (S. Mukhtar et al., 2022).

properties

IUPAC Name

18,19-dimethoxy-4,5,7,9,13-pentazapentacyclo[11.8.0.03,11.04,8.016,21]henicosa-3(11),5,7,9,16,18,20-heptaen-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3/c1-25-15-5-10-3-4-22-13(11(10)6-16(15)26-2)7-14-12(17(22)24)8-19-18-20-9-21-23(14)18/h5-6,8-9,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKHANAXIEVXFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C3CC4=C(C=NC5=NC=NN45)C(=O)N3CCC2=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11,12-dimethoxy-8,9,13b,14-tetrahydro-6H-[1,2,4]triazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one

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